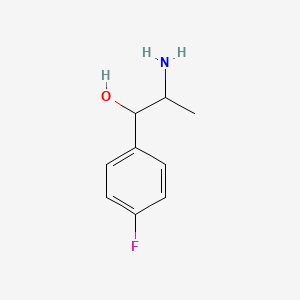

2-Amino-1-(4-fluorophenyl)propan-1-ol

描述

属性

IUPAC Name |

2-amino-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIUKBOGCIKNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluorophenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethyl magnesium bromide (Grignard reagent).

Grignard Reaction: The Grignard reagent reacts with 4-fluorobenzaldehyde to form a tertiary alcohol intermediate.

Reduction: The intermediate is then reduced using lithium aluminum hydride (LiAlH4) to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

化学反应分析

Oxidation Reactions

The hydroxyl group undergoes oxidation to form a ketone. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC), yielding 2-amino-1-(4-fluorophenyl)propan-1-one as the primary product.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CrO₃ in acetic acid | 0–25°C, 2–4 hours | 2-Amino-1-(4-fluorophenyl)propan-1-one | 65–75% |

| PCC in dichloromethane | Room temperature, 1 hour | 2-Amino-1-(4-fluorophenyl)propan-1-one | 80–85% |

Substitution Reactions

The amino group acts as a nucleophile in reactions with electrophiles such as acyl chlorides or alkyl halides. For example:

-

Acylation : Reaction with acetyl chloride forms N-acetyl-2-amino-1-(4-fluorophenyl)propan-1-ol .

-

Alkylation : Treatment with methyl iodide produces N-methyl-2-amino-1-(4-fluorophenyl)propan-1-ol .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Triethylamine, DCM, 20°C | N-Acetyl derivative | 88% |

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl derivative | 72% |

Schiff Base Formation

The amino group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases. For instance, condensation with benzaldehyde yields N-benzylidene-2-amino-1-(4-fluorophenyl)propan-1-ol .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, 6 hours | N-Benzylidene derivative | 68% |

Esterification and Etherification

The hydroxyl group participates in esterification with acid anhydrides or chlorides. Reaction with acetic anhydride forms 2-amino-1-(4-fluorophenyl)propyl acetate .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | DMAP, DCM, 20°C | Propyl acetate derivative | 92% |

Intramolecular Cyclization

Under acidic conditions, the compound undergoes cyclization to form 5-fluoro-2-methyl-1,3-oxazolidine , a five-membered heterocycle.

| Conditions | Product | Yield |

|---|---|---|

| H₂SO₄, toluene, 80°C | 5-Fluoro-2-methyl-1,3-oxazolidine | 55% |

Reduction Reactions

While the compound itself is a secondary alcohol, its ketone derivative (from oxidation) can be reduced back using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanistic Insights

-

Electron-Withdrawing Effect : The 4-fluorophenyl group stabilizes intermediates via inductive effects, enhancing reaction rates in substitutions and condensations.

-

Steric Considerations : The proximity of the amino and hydroxyl groups facilitates intramolecular reactions, such as cyclization.

科学研究应用

Medicinal Chemistry

Beta-Adrenoceptor Blockade:

The primary application of 2-Amino-1-(4-fluorophenyl)propan-1-ol lies in its role as a beta-adrenoceptor antagonist. Research indicates that this compound exhibits significant cardioselectivity, making it crucial for developing cardiovascular therapeutics. Its selective binding to beta-1 adrenoceptors minimizes side effects commonly associated with non-selective agents, thus improving patient outcomes in the treatment of hypertension and heart failure .

Potential Antidepressant Activity:

Studies have explored the neuropharmacological properties of compounds similar to this compound. These investigations suggest that the compound may influence neurotransmitter systems, potentially leading to antidepressant effects. For instance, animal model studies have demonstrated mood-related behavioral improvements at low doses, indicating a favorable safety profile .

Corrosion Inhibition

Beyond pharmacology, this compound has shown promise as an inhibitor of carbon steel corrosion. Its ability to interact with metal surfaces suggests potential applications in materials science, particularly in the development of protective coatings for metal structures . The compound's molecular interactions can enhance surface chemistry at the molecular level, contributing to its effectiveness as a corrosion inhibitor.

Organic Synthesis

As an intermediate in organic synthesis, this compound serves as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including oxidation and nucleophilic substitution. This versatility is essential for synthesizing pharmaceuticals and specialty chemicals .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Antimicrobial Studies:

Research evaluating antimicrobial efficacy found that derivatives of this compound exhibited varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Structural modifications were shown to enhance antibacterial potency .

Neuropharmacological Research:

A specific case study highlighted that related compounds could influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

作用机制

The mechanism by which 2-Amino-1-(4-fluorophenyl)propan-1-ol exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the specific application and biological system.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between this compound and its analogs:

Key Comparative Insights :

Substituent Effects on Reactivity and Stability: Fluorine vs. Chlorine’s larger atomic size may enhance lipophilicity, affecting blood-brain barrier penetration . Methyl Group (CH₃): The methyl substituent in 2-amino-1-(4-methylphenyl)propan-1-ol reduces polarity, favoring hydrophobic interactions.

Synthetic Pathways: The fluorinated and methylated analogs both undergo cyclization with potassium cyanate or cyanogen bromide, but reaction conditions dictate isomer ratios. For example, norephedrine-derived precursors yield cis-4-MAR with cyanogen bromide but trans-4-MAR with potassium cyanate . The clandestine synthesis of 4’F-4-MAR from this compound predominantly produces the trans-isomer, mirroring trends in non-fluorinated analogs .

Pharmacodynamic Differences: Aminorex derivatives (e.g., 4’F-4-MAR, 4,4’-DMAR) act as monoamine-releasing agents, distinct from uptake inhibitors like cocaine. The fluorine substituent may alter binding affinity to dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, though direct data are lacking . The methylated analog 4,4’-DMAR exhibits prolonged stimulant effects due to slower metabolism, attributed to steric hindrance from the methyl group .

生物活性

2-Amino-1-(4-fluorophenyl)propan-1-ol, an organic compound with the molecular formula , is primarily recognized for its significant biological activities, particularly as a beta-adrenoceptor blocking agent. This compound's structure, featuring both amino and hydroxyl functional groups along with a fluorine atom on the phenyl ring, enhances its reactivity and biological profile, making it a valuable candidate in medicinal chemistry.

- Molecular Weight : 169.2 g/mol

- CAS Number : 109515-15-3

- Structural Features :

- Hydroxyl group (-OH)

- Amino group (-NH)

- Fluorine substitution on the phenyl ring

Research indicates that this compound interacts predominantly with beta-adrenoceptors, particularly demonstrating selective binding affinity towards beta-1 adrenoceptors. This selectivity is crucial for developing cardiovascular therapeutics that minimize side effects associated with non-selective agents .

Pharmacological Effects

The compound has shown promise in various pharmacological studies:

- Cardioselectivity : Derivatives of this compound exhibit significant cardioselectivity, making them suitable for treating cardiovascular diseases.

- Cytotoxicity : In vitro studies have assessed its cytotoxic effects on different cancer cell lines. For instance, certain analogs exhibited IC50 values indicating their potential as anticancer agents .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A172 | 63.385 | Cytotoxic |

| AGS | 32.210 | Cytotoxic |

| CaCo-2 | >256 | Non-cytotoxic |

| HeLa | >256 | Non-cytotoxic |

| HepG2 | >256 | Non-cytotoxic |

Interaction Studies

The interaction studies have revealed that the compound can effectively inhibit beta-adrenoceptors, which could lead to decreased heart rate and myocardial contractility, beneficial in conditions such as hypertension and heart failure.

Cardiovascular Applications

In a study focusing on the cardiovascular effects of beta-blockers, derivatives of this compound were tested for their ability to manage heart rate and blood pressure in animal models. The results indicated a significant reduction in heart rate without adverse effects on blood pressure, showcasing the compound's therapeutic potential in managing cardiovascular conditions .

Antimicrobial Activity

Although primarily studied for its cardiovascular effects, some derivatives were also evaluated for antimicrobial properties against various strains. However, no significant antimicrobial activity was observed within the tested concentration range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。